Cas no 2138133-54-5 (3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine)
3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine Chemical and Physical Properties
Names and Identifiers
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- 2138133-54-5
- EN300-737737
- 3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine
- 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine
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- Inchi: 1S/C8H14ClN/c9-4-5-1-6-3-8(10)7(6)2-5/h5-8H,1-4,10H2
- InChI Key: VSAITYOOLFNCDL-UHFFFAOYSA-N
- SMILES: ClCC1CC2CC(C2C1)N
Computed Properties
- Exact Mass: 159.0814771g/mol
- Monoisotopic Mass: 159.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 26Ų
3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-737737-0.05g |
3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine |
2138133-54-5 | 95.0% | 0.05g |
$1212.0 | 2025-03-11 | |
| Enamine | EN300-737737-0.1g |
3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine |
2138133-54-5 | 95.0% | 0.1g |
$1269.0 | 2025-03-11 | |
| Enamine | EN300-737737-0.25g |
3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine |
2138133-54-5 | 95.0% | 0.25g |
$1328.0 | 2025-03-11 | |
| Enamine | EN300-737737-0.5g |
3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine |
2138133-54-5 | 95.0% | 0.5g |
$1385.0 | 2025-03-11 | |
| Enamine | EN300-737737-1.0g |
3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine |
2138133-54-5 | 95.0% | 1.0g |
$1442.0 | 2025-03-11 | |
| Enamine | EN300-737737-2.5g |
3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine |
2138133-54-5 | 95.0% | 2.5g |
$2828.0 | 2025-03-11 | |
| Enamine | EN300-737737-5.0g |
3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine |
2138133-54-5 | 95.0% | 5.0g |
$4184.0 | 2025-03-11 | |
| Enamine | EN300-737737-10.0g |
3-(chloromethyl)bicyclo[3.2.0]heptan-6-amine |
2138133-54-5 | 95.0% | 10.0g |
$6205.0 | 2025-03-11 |
3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine
Comprehensive Overview of 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine (CAS No. 2138133-54-5): Properties, Applications, and Industry Insights
The compound 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine (CAS No. 2138133-54-5) is a specialized bicyclic organic molecule featuring a unique structural framework. Its chloromethyl and amine functional groups make it a versatile intermediate in pharmaceutical and agrochemical synthesis. Researchers and industries are increasingly interested in this compound due to its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The bicyclo[3.2.0]heptane core contributes to its rigid three-dimensional geometry, which is valuable for modulating biological activity.
In recent years, the demand for high-purity bicyclic amines like 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine has surged, driven by advancements in small-molecule drug development and catalysis. This compound’s CAS No. 2138133-54-5 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry and material science. Its synthesis often involves stereoselective reactions, a topic of high interest in organic chemistry forums. Additionally, its stability under various conditions makes it suitable for high-throughput screening and combinatorial chemistry applications.
One of the trending discussions around 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine revolves around its role in green chemistry. With growing emphasis on sustainable synthesis, researchers are exploring eco-friendly routes to produce this compound, such as catalytic hydrogenation or biocatalytic methods. These approaches align with the broader industry shift toward reducing carbon footprints and minimizing hazardous byproducts. The compound’s chloromethyl group also offers reactivity for further derivatization, making it a key building block for peptide mimetics and protease inhibitors.
From a commercial perspective, suppliers of CAS No. 2138133-54-5 highlight its high solubility in polar solvents, which simplifies formulation processes. This property is critical for applications in drug delivery systems and polymer chemistry. Analytical techniques like HPLC and NMR spectroscopy are commonly employed to verify its purity, ensuring compliance with Good Manufacturing Practices (GMP). Furthermore, its bicyclo[3.2.0]heptane scaffold is structurally analogous to natural terpenes, opening doors for bioactive compound design.
In conclusion, 3-(Chloromethyl)bicyclo[3.2.0]heptan-6-amine (CAS No. 2138133-54-5) represents a compelling case study in modern organic chemistry. Its multifaceted applications—from pharmaceutical intermediates to sustainable chemistry—underscore its importance in both academic and industrial settings. As research continues to uncover new synthetic pathways and functionalizations, this compound is poised to remain a focal point in innovative chemical development.
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